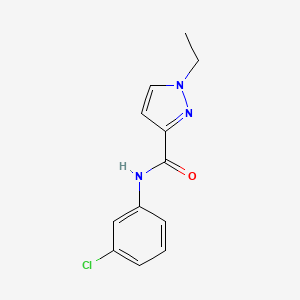
2-methoxy-5-methyl-N-phenylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-methyl-N-phenylbenzenesulfonamide, commonly known as MMPS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has a unique chemical structure that makes it an attractive target for drug development.
Wirkmechanismus
The mechanism of action of MMPS is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that MMPS inhibits the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in cancer growth and inflammation. MMPS has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism and apoptosis.
Biochemical and Physiological Effects:
MMPS has been shown to have various biochemical and physiological effects. In cancer research, MMPS has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In inflammation research, MMPS has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In neurodegenerative disorders, MMPS has been shown to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid peptides.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MMPS in lab experiments is its unique chemical structure, which makes it an attractive target for drug development. MMPS has also been extensively studied, and its potential therapeutic applications have been demonstrated in various diseases. However, one limitation of using MMPS in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For MMPS research include further elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its potential therapeutic applications in other diseases. MMPS has shown promise in cancer, inflammation, and neurodegenerative disorders, but further research is needed to fully understand its potential as a therapeutic agent. Additionally, MMPS analogs and derivatives could be developed to improve its efficacy and reduce its limitations.
Synthesemethoden
MMPS can be synthesized by reacting 2-methoxy-5-methylbenzenesulfonyl chloride with N-phenylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
MMPS has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, MMPS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that MMPS can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, MMPS has been shown to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid peptides.
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-11-8-9-13(18-2)14(10-11)19(16,17)15-12-6-4-3-5-7-12/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPPDDXIRDEOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5860919.png)

![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)
![8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate](/img/structure/B5860942.png)

![3-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5860965.png)
![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)

![1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5861001.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)
